molecular formula C18H17N3O5 B2843697 Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone CAS No. 346698-88-2

Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone

Cat. No.: B2843697
CAS No.: 346698-88-2
M. Wt: 355.35
InChI Key: PZAADSYODXCXHB-UHFFFAOYSA-N
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Description

WAY-119171, also known as 10-acetyl-3,7-dihydroxyphenoxazine, is a chemical compound with the molecular formula C14H11NO4. It is a highly sensitive, stable substrate for horseradish peroxidase that enables selective detection of hydrogen peroxide. This compound is widely used in biochemical assays due to its ability to produce a fluorescent compound upon reaction with hydrogen peroxide .

Scientific Research Applications

WAY-119171 has several scientific research applications, including:

Preparation Methods

The synthesis of WAY-119171 involves several steps. One common method includes the acetylation of 3,7-dihydroxyphenoxazine. The reaction typically uses acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Chemical Reactions Analysis

WAY-119171 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major product formed from the oxidation reaction is resorufin, which is highly fluorescent and used in various assays .

Mechanism of Action

The mechanism of action of WAY-119171 involves its reaction with hydrogen peroxide in the presence of horseradish peroxidase. The enzyme catalyzes the oxidation of WAY-119171 to produce resorufin, a highly fluorescent compound. This reaction is highly specific and sensitive, making WAY-119171 an excellent substrate for detecting hydrogen peroxide in various assays .

Comparison with Similar Compounds

WAY-119171 is similar to other phenoxazine derivatives, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) and Amplex Red. These compounds also serve as substrates for horseradish peroxidase and produce fluorescent products upon reaction with hydrogen peroxide. WAY-119171 is unique in its stability and sensitivity, making it a preferred choice for many biochemical assays .

Similar compounds include:

  • 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)
  • Amplex Red
  • Resorufin derivatives

These compounds share similar chemical structures and reactivity but may differ in their stability, sensitivity, and specific applications .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c22-18(13-1-6-16-17(11-13)26-12-25-16)20-9-7-19(8-10-20)14-2-4-15(5-3-14)21(23)24/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAADSYODXCXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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